3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile
Description
3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile is a sulfonyl-substituted propanenitrile derivative characterized by a 3,4-dimethylphenyl group attached to a sulfonyl moiety, which is further linked to a nitrile-bearing propane chain. The sulfonyl group imparts strong electron-withdrawing properties, influencing reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-9-4-5-11(8-10(9)2)15(13,14)7-3-6-12/h4-5,8H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOYAUHKJYFBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CCC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with propanenitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The nitrile group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparisons
The table below compares key structural and functional properties of 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile with similar compounds:
Key Observations:
Substituent Position: The 3,4-dimethylphenyl group introduces steric hindrance and ortho/para electronic effects, differing from the 3,5-dimethyl substitution in ’s amino derivative, which may alter binding affinity in enzyme interactions .
Biological Activity: Sulfonyl propanenitriles (e.g., ) are often intermediates in drug synthesis, while amino derivatives () are explored for bioactive properties, suggesting divergent applications .
Pharmaceutical Potential
- Enzyme Inhibition: Sulfonyl groups are critical in enzyme inhibitors (e.g., kinase or protease inhibitors). The 3,4-dimethylphenyl substitution in the target compound may enhance hydrophobic interactions with enzyme pockets, a feature observed in structurally related nitriles like N-(4-dimethylamino 3,5-dinitrophenyl) acetonitrile () .
- Antibiotic Fragments: Analogues such as (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile () highlight nitriles’ role in antibiotic synthesis, suggesting the target compound could serve as a precursor for antimicrobial agents .
Material Science and Reactivity
- Polymerization : Nitriles with sulfonyl groups (e.g., ) are used in radical-initiated polymerization, where the electron-withdrawing sulfonyl group stabilizes reactive intermediates .
- Solubility and Stability : The 3,4-dimethylphenyl group likely increases lipophilicity compared to polar analogues like 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile (), impacting solubility in organic solvents .
Biological Activity
3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile is a synthetic compound with significant potential in biochemical research and medicinal applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C11H13NO2S
- Molecular Weight : 223.3 g/mol
- CAS Number : 313534-70-2
The compound features a sulfonyl group attached to a propanenitrile backbone, which contributes to its unique reactivity and biological properties.
The biological activity of 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activities and modulate various biochemical pathways. The sulfonyl group is particularly reactive, allowing for the formation of sulfone derivatives through oxidation, while the nitrile group can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins.
Biological Activity Overview
Potential Applications:
- Biochemical Probes : Investigated for its potential to study enzyme activities and protein interactions.
- Therapeutic Properties : Explored for anti-inflammatory and anticancer activities.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Covalent modification of enzyme active sites | |
| Anti-inflammatory | Potential reduction in inflammatory markers | |
| Anticancer | Inhibition of cancer cell proliferation |
Case Studies
-
Enzyme Interaction Studies :
Research has shown that 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile effectively inhibits specific enzymes involved in metabolic pathways. For instance, studies demonstrated its ability to inhibit serine proteases, which are crucial in various physiological processes. -
Anti-inflammatory Effects :
In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential therapeutic role in treating inflammatory diseases. -
Anticancer Research :
Preliminary studies have highlighted the compound's cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases, which are pivotal in programmed cell death pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile, it is essential to compare it with structurally similar compounds:
| Compound Name | Functional Group | Unique Property |
|---|---|---|
| 3-[(3,4-Dimethylphenyl)sulfonamide] | Amide | Reduced reactivity compared to nitrile |
| 3-[(3,4-Dimethylphenyl)sulfonic acid] | Carboxylic Acid | Water-soluble; less bioactive |
The presence of both sulfonyl and nitrile groups in 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile confers distinct chemical reactivity and biological activity that is not present in its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
